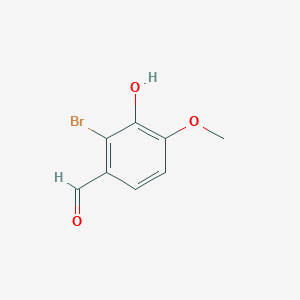

2-Bromo-3-hydroxy-4-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDFBPIHEDAUKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279307 | |

| Record name | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-58-2 | |

| Record name | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 12212 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2973-58-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2973-58-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde from Isovanillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde, a valuable intermediate in organic synthesis, from the readily available starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde). This document provides a comparative summary of synthetic methods, detailed experimental protocols, and relevant characterization data to support research and development in medicinal chemistry and drug discovery. The target compound, also known as 2-bromo-isovanillin, serves as a key building block for various complex molecules, including natural products like pareitropone, denbinobin, and (±)-codeine.[1][2]

Overview of Synthetic Strategies

The primary transformation in the synthesis of this compound from isovanillin is the electrophilic aromatic substitution, specifically bromination. The hydroxyl and methoxy groups on the isovanillin ring are activating, ortho-, para-directing groups. The aldehyde group is a deactivating, meta-directing group. The regioselectivity of the bromination is therefore directed to the position ortho to the hydroxyl group and meta to the aldehyde group, which is the C2 position.

Several brominating agents and reaction conditions have been successfully employed for this synthesis. The choice of reagent can influence reaction time, yield, and purification strategy. This guide will focus on two primary, effective methods: bromination using elemental bromine and bromination with N-Bromosuccinimide (NBS).

Comparative Data of Synthetic Protocols

The following table summarizes the quantitative data from various reported synthetic protocols for the bromination of isovanillin.

| Brominating Agent | Solvent | Temperature | Reaction Time | Yield | Melting Point (°C) | Reference |

| Bromine (Br₂) | Chloroform | 0 °C | Not specified | — | 197-203 | --INVALID-LINK--[3] |

| N-Bromosuccinimide (NBS) | Dichloromethane | Room Temp. | 30 min | 93% | — | --INVALID-LINK--[1] |

| Potassium Bromate/HBr | Glacial Acetic Acid | Room Temp. | 45 min | — | — | --INVALID-LINK--[4][5] (on Vanillin) |

Note: Data for the Potassium Bromate/HBr method is based on the bromination of vanillin, a structural isomer. The conditions are expected to be similar for isovanillin.

Detailed Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This method is often preferred due to the ease of handling of the reagent and generally high yields.

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve isovanillin (10.0 g, 65.7 mmol) in dichloromethane (150 mL).

-

To this solution, add N-bromosuccinimide (11.7 g, 65.7 mmol) in one portion at room temperature.[1]

-

Stir the reaction mixture vigorously at room temperature for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the mixture by adding deionized water (50 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by recrystallization from an appropriate solvent system such as ethanol/water or toluene to yield this compound as an off-white to light yellow solid.[6]

Protocol 2: Bromination using Elemental Bromine

This classic method is also effective, though it requires careful handling of liquid bromine.

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Bromine (Br₂)

-

Chloroform

-

Deionized Water

-

10% Sodium Thiosulfate Solution

Procedure:

-

Suspend isovanillin (76.1 g, 0.5 mol) in chloroform (750 mL) in a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer.[3]

-

Cool the suspension to 0 °C in an ice-water bath.

-

Prepare a solution of bromine (27.3 mL, 0.5 mol) in chloroform (200 mL) and add it to the dropping funnel.

-

Add the bromine solution dropwise to the stirred isovanillin suspension while maintaining the temperature at 0 °C.

-

After the addition is complete, continue to stir the mixture at 0 °C for an additional 30 minutes.

-

Quench the reaction by the slow addition of cold deionized water (500 mL).

-

If the solution retains a brown/orange color due to excess bromine, add 10% sodium thiosulfate solution dropwise until the color dissipates.[4]

-

The product will precipitate from the mixture. Collect the solid by vacuum filtration and wash it with cold water.

-

The crude product can be recrystallized from a suitable solvent to afford pure this compound.

Characterization Data

-

Appearance: Off-white to light yellow solid.[7]

-

Molecular Formula: C₈H₇BrO₃

-

Molecular Weight: 231.04 g/mol

-

Melting Point: 202-207 °C.[7]

-

Boiling Point: Approximately 289.5 °C at 760 mmHg.[7]

-

Density: Approximately 1.653 g/cm³.[7]

Visualized Experimental Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow and the chemical reaction pathway.

Caption: General experimental workflow for the synthesis of this compound.

Caption: Chemical reaction pathway for the bromination of isovanillin.

Safety Considerations

-

All experimental procedures should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coats, and appropriate gloves, must be worn at all times.

-

Bromine is a highly corrosive and toxic substance and should be handled with extreme care.

-

Dichloromethane and chloroform are volatile and potentially carcinogenic solvents. Avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

This guide provides a comprehensive overview for the synthesis of this compound. By following the detailed protocols and safety precautions, researchers can reliably produce this important chemical intermediate for further applications in drug development and organic synthesis.

References

- 1. This compound | 2973-58-2 [chemicalbook.com]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. prepchem.com [prepchem.com]

- 4. sites.nvcc.edu [sites.nvcc.edu]

- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 6. CN105439837A - Synthetic method of 6-Bromoisovanillin - Google Patents [patents.google.com]

- 7. Buy this compound | 2973-58-2 [smolecule.com]

A Comprehensive Technical Guide to 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and spectral analysis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde, a key intermediate in organic synthesis with potential biological activities.

Core Physicochemical Properties

This compound, also known as 2-bromoisovanillin, is an aromatic aldehyde with the chemical formula C₈H₇BrO₃.[1] It is characterized as a white to light yellow or off-white solid.[1][2] This compound serves as a valuable precursor in the synthesis of various complex molecules and natural products, including pareitropone, denbinobin, and (±)-codeine.

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO₃ | [1] |

| Molecular Weight | 231.04 g/mol | |

| CAS Number | 2973-58-2 | [1] |

| Appearance | White to light yellow/off-white solid | [1][2] |

| Melting Point | 202-207 °C | [1] |

| Boiling Point | ~289.5 °C at 760 mmHg | [1] |

| Density | 1.653 g/cm³ | [1] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [2] |

| InChI Key | QPDFBPIHEDAUKK-UHFFFAOYSA-N | |

| SMILES | COC1=C(C(=C(C=C1)C=O)Br)O | [1] |

Synthesis and Purification

The primary synthetic route to this compound involves the bromination of isovanillin (3-hydroxy-4-methoxybenzaldehyde).[3] Two common methods are detailed below.

Experimental Protocol 1: Bromination using Bromine in Chloroform

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Chloroform (CHCl₃)

-

Bromine (Br₂)

-

Water (H₂O)

Procedure:

-

Suspend isovanillin (e.g., 76.1 g, 0.5 mol) in chloroform (750 ml) in a reaction vessel equipped with a dropping funnel and magnetic stirrer.[1]

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a solution of bromine (e.g., 27.3 ml, 0.5 mol) in chloroform (200 ml) to the cooled suspension with continuous stirring.[1]

-

After the addition is complete, continue stirring at 0°C for a specified time to ensure the reaction goes to completion.

-

Upon completion, add water to the reaction mixture to precipitate the crude product.[1]

-

Filter the precipitate and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound.[1]

Experimental Protocol 2: Bromination using N-Bromosuccinimide (NBS)

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Dichloromethane (CH₂Cl₂)

-

N-Bromosuccinimide (NBS)

Procedure:

-

Dissolve isovanillin in dichloromethane in a round-bottom flask.

-

Add N-Bromosuccinimide (NBS) to the solution at room temperature.

-

Stir the reaction mixture for approximately 30 minutes at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated using conventional post-treatment methods, which may include washing with water, drying the organic layer, and evaporating the solvent.

Below is a graphical representation of the general experimental workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra is as follows:

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Ensure the sample is fully dissolved.

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 300, 400, or 500 MHz spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.[4]

-

¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[5]

While specific spectral data for this compound is available from various suppliers, detailed peak assignments in published literature are limited.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.[6]

Data Acquisition:

-

Acquire the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.[6]

-

Expected characteristic absorption bands include a broad O-H stretch (hydroxyl group), C-H stretches (aromatic and aldehyde), a strong C=O stretch (aldehyde), C=C stretches (aromatic ring), and a C-Br stretch.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.[2]

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source of a mass spectrometer (often coupled with a gas chromatograph).

-

The molecule is ionized by an electron beam, causing fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).[2]

-

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).[2]

Biological Activity and Potential Applications

This compound has been investigated for its potential biological activities. Studies suggest it may possess antioxidant and anticancer properties.[1] Its ability to scavenge free radicals indicates a potential protective role against oxidative damage.[1]

While specific signaling pathways involving this compound are not well-documented, the parent compound, benzaldehyde, has been shown to inhibit multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, by regulating 14-3-3ζ-mediated protein-protein interactions.[7] The antioxidant mechanism of phenolic compounds, in general, involves hydrogen atom transfer or single electron transfer to neutralize free radicals.[8][9]

The following diagram illustrates a generalized mechanism of action for phenolic antioxidants.

Caption: General Antioxidant Mechanisms.

This compound's primary application is as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its derivatives are being explored for various therapeutic effects.[1]

References

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound(2973-58-2) 1H NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-3-hydroxy-4-methoxybenzaldehyde CAS number and structure

An In-depth Technical Guide to 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

This technical guide provides a comprehensive overview of this compound, also known as 2-Bromoisovanillin. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details the compound's chemical structure, physicochemical properties, synthesis protocols, and its applications as a versatile intermediate in the synthesis of various bioactive molecules.

Chemical Structure and Identifiers

This compound is an aromatic compound characterized by a benzaldehyde scaffold substituted with bromine, hydroxyl, and methoxy functional groups.[1] Its structure makes it a valuable building block for more complex organic molecules.[1]

Structure:

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Bromoisovanillin, 2-Bromo-3-hydroxy-p-anisaldehyde, 2-Bromo-3-formyl-6-methoxyphenol[1][3]

-

Molecular Formula: C₈H₇BrO₃[1]

-

Canonical SMILES: COC1=C(C(=C(C=C1)C=O)Br)O[1]

-

InChI Key: QPDFBPIHEDAUKK-UHFFFAOYSA-N[1]

Physicochemical Properties

The compound typically appears as a white to light yellow or off-white solid.[1][2][3] A summary of its key quantitative properties is presented below.

| Property | Value | Source |

| Molecular Weight | 231.04 g/mol | [1][3] |

| Melting Point | 202-207 °C | [1][2][3] |

| Boiling Point | 289.5 ± 35.0 °C (Predicted at 760 mmHg) | [1][3] |

| Density | 1.653 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Appearance | Off-White to Light Yellow Solid | [1][2][3] |

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved through the bromination of its precursor, 3-hydroxy-4-methoxybenzaldehyde (isovanillin).[2][6] Several effective methods have been documented.

Method 1: Bromination using N-Bromosuccinimide (NBS)

This method utilizes NBS as a brominating agent in a chlorinated solvent.

-

Procedure: 3-hydroxy-4-methoxybenzaldehyde (10.0 g, 65.7 mmol) is dissolved in dichloromethane (150 mL).[2] N-bromosuccinimide (NBS) (11.7 g, 65.7 mmol) is then added at room temperature.[2] The reaction mixture is stirred for 30 minutes.[2] Upon completion, the target product is obtained through conventional post-treatment, yielding 14.1 g (93% yield) of this compound.[2]

Method 2: Bromination using Bromine in Chloroform

This protocol involves the direct use of liquid bromine.

-

Procedure: Isovanillin (76.1 g, 0.5 mol) is suspended in 750 mL of chloroform.[7] A solution of bromine (27.3 mL, 0.5 mol) in 200 mL of chloroform is added slowly at 0 °C.[7] Following the addition, water is added to precipitate the product.[7] The resulting solid is this compound, with a reported melting point of 197-203 °C.[7]

Method 3: Bromination in Acetic Acid with Catalysts

This approach uses a catalyzed reaction in an acidic medium.

-

Procedure: The synthesis starts with isovanillin as the precursor.[1] The bromination reaction is conducted in acetic acid with anhydrous sodium acetate and iron filings serving as catalysts.[1][8] Bromine is added to the mixture dropwise.[1] After the reaction is complete, ice-water is added to precipitate the crude product, which is subsequently filtered and purified by recrystallization from ethanol.[1][8]

Applications in Research and Drug Development

This compound is a key intermediate in synthetic chemistry, particularly for producing complex organic and natural product-inspired molecules.[1][2][3]

Synthetic Precursor

Its reactive functional groups make it a versatile building block for further chemical modifications.[1] It serves as a starting material for the synthesis of:

-

2-hydroxy-3-methoxybenzaldehyde semicarbazone (HMBS): A Schiff base derivative with potential use in developing new drugs and materials.[1][2]

-

2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde: A benzofuran derivative; this class of molecules is explored in medicinal chemistry for various biological activities.[1][2]

-

3-(benzyloxy)-2-bromo-4-methoxybenzaldehyde: A derivative where the hydroxyl group is protected, allowing for selective chemical modifications at other positions on the molecule.[1][2]

Furthermore, it is a crucial intermediate in the total synthesis of several natural products, including pareitropone, denbinobin, and (±)-codeine.[2][3] It is also identified as an intermediate for taspine.[2][3]

Caption: Synthetic utility of this compound.

Biological Activity

Research has highlighted the potential biological activities of this compound and its derivatives.

-

Antioxidant Properties: It has been investigated for its antioxidant capabilities and has demonstrated efficacy in reducing oxidative damage in cellular models.[1] Studies have noted its ability to scavenge free radicals.[1]

-

Anticancer Potential: The presence of multiple functional groups suggests potential for anticancer activity, which may involve interactions with various biological targets.[1] Derivatives of related bromophenols have been shown to induce apoptosis in cancer cell lines.[9]

-

Neuropharmacology: Due to its structural similarities to known acetylcholinesterase inhibitors like galanthamine, its derivatives are being explored for potential therapeutic applications in neuropharmacology.[1][8]

Caption: Overview of potential biological activities.

References

- 1. Buy this compound | 2973-58-2 [smolecule.com]

- 2. This compound | 2973-58-2 [chemicalbook.com]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. 错误页 [amp.chemicalbook.com]

- 6. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 7. prepchem.com [prepchem.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Profile of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-3-hydroxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde of interest in various fields of chemical research and development. Due to the limited availability of specific experimental spectra in publicly accessible databases, this guide combines theoretical predictions and data from structurally similar compounds to offer a robust analytical profile. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, alongside standardized experimental protocols for obtaining such data.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol [1][2] |

| CAS Number | 2973-58-2[1][2][3] |

| Appearance | White to light yellow solid[1] |

| Melting Point | 202-207 °C[1][2] |

| Boiling Point | ~289.5 °C at 760 mmHg[1] |

| Density | ~1.653 g/cm³[1] |

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. It is important to note that the NMR and IR data are predicted based on established principles of spectroscopy and analysis of similar compounds, as direct experimental spectra were not found in the searched literature.

¹H NMR (Proton NMR) Spectrum (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.4 | Doublet | 1H | Aromatic (H-6) |

| ~7.1 | Doublet | 1H | Aromatic (H-5) |

| ~5.9 | Singlet (broad) | 1H | Hydroxyl (-OH) |

| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) |

¹³C NMR (Carbon NMR) Spectrum (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde Carbonyl (C=O) |

| ~158 | Aromatic (C-4, C-OCH₃) |

| ~148 | Aromatic (C-3, C-OH) |

| ~128 | Aromatic (C-6) |

| ~115 | Aromatic (C-5) |

| ~112 | Aromatic (C-1) |

| ~109 | Aromatic (C-2, C-Br) |

| ~56 | Methoxy (-OCH₃) |

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (methoxy) |

| 2850 - 2750 | Weak | C-H stretch (aldehyde) |

| 1700 - 1680 | Strong | C=O stretch (aldehyde) |

| 1600 - 1580 | Medium-Strong | C=C stretch (aromatic ring) |

| 1270 - 1200 | Strong | C-O stretch (aryl ether) |

| 1150 - 1050 | Medium | C-O stretch (hydroxyl) |

| ~600 | Medium | C-Br stretch |

Expected Mass Spectrum Fragments

| m/z | Assignment |

| 230/232 | [M]⁺ (Molecular ion) |

| 229/231 | [M-H]⁺ |

| 201/203 | [M-CHO]⁺ |

| 151 | [M-Br]⁺ |

| 123 | [M-Br-CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed. These are based on standard methodologies for the analysis of small organic molecules.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

For chemical shift referencing, add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the 0 ppm mark.

-

Transfer the resulting solution into a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the chosen solvent.

-

Shim the magnetic field to ensure homogeneity, which will result in sharp and symmetrical peaks.

-

Set the appropriate acquisition parameters, including pulse angle (typically 30° or 45° for ¹H spectra), acquisition time (usually 2-4 seconds), and a relaxation delay of 1-5 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the splitting patterns (multiplicity) and measure the coupling constants (J values) in Hertz (Hz).

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as either percent transmittance or absorbance versus wavenumber.

-

-

Sample Introduction:

-

For a volatile and thermally stable compound like this, direct insertion probe or gas chromatography (GC) can be used for sample introduction into the mass spectrometer.

-

If using GC, dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC inlet.

-

-

Ionization and Analysis:

-

The sample is vaporized and enters the ion source where it is bombarded with a high-energy electron beam (typically 70 eV).

-

This causes ionization and fragmentation of the molecule.

-

The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Interpretation:

-

The detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce the structure of the compound.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of the target compound.

References

Navigating the Solubility of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde, a key intermediate in organic synthesis. While quantitative solubility data in common organic solvents is not extensively available in published literature, this document outlines the known qualitative solubility and provides a detailed experimental protocol for researchers to determine precise solubility parameters. Understanding the solubility of this compound is crucial for its effective application in reaction chemistry, purification processes, and the development of novel therapeutics.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before delving into its solubility.

| Property | Value |

| CAS Number | 2973-58-2 |

| Molecular Formula | C₈H₇BrO₃[1][2][3][4] |

| Molecular Weight | 231.04 g/mol [1][2][3][4] |

| Appearance | Off-white to white solid[1][2][5] |

| Melting Point | 202-207 °C[1][2][3][5] |

Solubility Data

Specific quantitative solubility data for this compound in a wide array of common laboratory solvents is limited. However, qualitative assessments have indicated its solubility in select organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dichloromethane | Soluble[1][2] |

| Ethyl Acetate | Soluble[1][2] |

For drug development and formulation, it is often necessary to determine solubility in a broader range of solvents, including alcohols (methanol, ethanol), polar aprotic solvents (dimethylformamide, dimethyl sulfoxide), and non-polar solvents (hexanes, toluene). The following experimental protocol provides a robust framework for these determinations.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given solvent, based on the isothermal shake-flask method. This method is considered a gold standard for solubility measurements due to its accuracy and reliability.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Accurately add a known volume or mass of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended.

-

To confirm that equilibrium has been established, it is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) and ensure the concentration of the solute in the solution is constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the vials to remain undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Using HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Inject the diluted sample into the HPLC system and record the chromatogram.

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

This method is applicable if this compound exhibits a distinct absorbance peak at a wavelength where the solvent is transparent.

-

Prepare standard solutions and generate a calibration curve based on the absorbance at the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of the diluted sample.

-

Calculate the concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

This comprehensive guide, while acknowledging the current limitations in available quantitative data, equips researchers with the necessary framework to independently and accurately determine the solubility of this compound in solvents relevant to their specific applications. The provided experimental protocol and workflow visualization serve as practical tools to facilitate this essential aspect of chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-hydroxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde, is a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. The reactivity of its aldehyde functionality is intricately modulated by the electronic and steric effects of the substituents on the benzene ring: a bromo group at the 2-position, a hydroxyl group at the 3-position, and a methoxy group at the 4-position. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this specific molecule, supported by experimental protocols and quantitative data where available.

Electronic and Steric Landscape of the Aldehyde Group

The reactivity of the aldehyde group is primarily governed by the electrophilicity of the carbonyl carbon. The interplay of the substituents in this compound creates a unique electronic environment that dictates its behavior in various chemical transformations.

-

Inductive and Resonance Effects:

-

The bromo group at the ortho-position is an electron-withdrawing group primarily through its inductive effect (-I), which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

The hydroxyl group at the meta-position is also electron-withdrawing via its inductive effect (-I). However, it can also participate in resonance, though the effect is less pronounced from the meta position. The presence of the adjacent bromo group can influence its acidity.

-

The methoxy group at the para-position is an electron-donating group through its resonance effect (+R), which tends to decrease the electrophilicity of the carbonyl carbon. However, its inductive effect (-I) is weaker.

-

The cumulative effect of these substituents results in a moderately activated aldehyde group, susceptible to a range of nucleophilic additions and condensation reactions.

-

Steric Hindrance: The bromo group at the ortho position introduces significant steric hindrance around the aldehyde functionality. This steric bulk can influence the approach of nucleophiles and may affect reaction rates and stereochemical outcomes.

A diagram illustrating the electronic effects of the substituents on the reactivity of the aldehyde group is presented below.

The Medicinal Chemistry Potential of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-hydroxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde, is emerging as a versatile building block in medicinal chemistry. Its unique structural features, including a reactive aldehyde group, a phenolic hydroxyl, a methoxy group, and a bromine atom, provide multiple points for chemical modification, making it an attractive starting material for the synthesis of complex bioactive molecules. This technical guide explores the potential applications of this compound in medicinal chemistry, summarizing its role as a precursor to medicinally relevant compounds, and discussing its potential intrinsic biological activities based on structurally related compounds.

Chemical Properties and Synthesis

This compound, also known as 2-bromo-isovanillin, is a white to light yellow solid. Its chemical structure and key properties are summarized below.

| Property | Value |

| Molecular Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol |

| Melting Point | 202-207 °C |

| CAS Number | 2973-58-2 |

The synthesis of this compound is typically achieved through the bromination of 3-hydroxy-4-methoxybenzaldehyde (isovanillin).

Experimental Protocol: Synthesis of this compound

Method 1: Bromination using Bromine in Chloroform [1]

-

Materials: Isovanillin (76.1 g, 0.5 mol), Chloroform (950 mL), Bromine (27.3 mL, 0.5 mol).

-

Procedure:

-

Suspend isovanillin in 750 mL of chloroform in a flask equipped with a dropping funnel and a stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of bromine in 200 mL of chloroform dropwise to the cooled suspension with continuous stirring.

-

After the addition is complete, continue stirring at 0 °C for a specified time (monitoring by TLC is recommended).

-

Upon reaction completion, add water to the reaction mixture.

-

The product, this compound, will precipitate.

-

Collect the solid by filtration, wash with water, and dry. The reported melting point of the product is 197-203 °C.

-

Method 2: Bromination using N-Bromosuccinimide (NBS)

-

Materials: 3-hydroxy-4-methoxybenzaldehyde, Dichloromethane (DCM), N-Bromosuccinimide (NBS).

-

Procedure:

-

Dissolve 3-hydroxy-4-methoxybenzaldehyde in dichloromethane.

-

Add N-Bromosuccinimide (1 equivalent) to the solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Work up the reaction mixture to isolate the product.

-

Applications in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the total synthesis of several natural products and their analogues with significant medicinal potential.

Synthesis of (±)-Codeine

Codeine is an opiate used for its analgesic, antitussive, and antidiarrheal properties. This compound has been utilized as a starting material in a multi-step synthesis of (±)-codeine. While a direct, one-pot synthesis from this starting material is not documented, a plausible synthetic pathway involves its conversion to a key intermediate that can then be elaborated to the codeine core. One reported synthesis of (+)-codeine starts from isovanillin, a closely related precursor, and proceeds through a series of steps including a Stobbe condensation, catalytic hydrogenation, Robinson annulation, bromination, and subsequent cyclizations to form the pentacyclic skeleton of codeine[2].

Synthesis of Pareitropone

Pareitropone is a tropoloisoquinoline alkaloid that has demonstrated cytotoxic activity. A concise, 9-step synthesis of pareitropone has been achieved starting from 2-bromoisovanillin[3][4][5][6].

This synthesis involves an oxidative cyclization of a phenolic nitronate as the key step for constructing the fused tropone ring.

-

Step 1: O-methylation of 2-bromoisovanillin.

-

Step 2: Suzuki coupling to form a biaryl adduct.

-

Step 3: Installation of the isoquinoline ring via the Pomeranz-Fritsch method. This involves reductive amination followed by tosylation and acid-catalyzed cyclization.

-

Step 4: Introduction of a nitromethyl group onto the isoquinoline ring.

-

Step 5: Desilylation to unmask the phenolic hydroxyl group.

-

Step 6: Kende cyclization (oxidative cyclization of the phenolic nitronate) to form the tropone ring.

Synthesis of Denbinobin

Denbinobin is a phenanthrenequinone with reported anticancer and anti-inflammatory activities. A concise synthesis of denbinobin has been developed utilizing 2-bromoisovanillin as a starting material[7][8][9].

The key steps in this synthesis are an intramolecular free radical cyclization and a Fremy's salt-mediated oxidation.

-

Step 1: Silyl protection of the hydroxyl group of 2-bromoisovanillin.

-

Step 2: Wittig reaction between the protected 2-bromoisovanillin and (3,5-dimethoxy-benzyl)-triphenyl-phosphonium bromide to yield a mixture of cis and trans stilbene isomers.

-

Step 3: Separation of the cis-stilbene isomer.

-

Step 4: Intramolecular free radical cyclization of the cis-stilbene using AIBN and Bu₃SnH to form the phenanthrene core.

-

Step 5: Desilylation to reveal the phenolic hydroxyl group.

-

Step 6: Oxidation with Fremy's salt to form the phenanthrenequinone.

-

Step 7: Demethylation to yield denbinobin.

Potential Biological Activities

While direct and extensive biological screening data for this compound is limited in the public domain, its structural motifs suggest potential for several biological activities. The following sections discuss these potential activities based on studies of structurally related compounds.

Anticancer Activity

Phenolic compounds, including benzaldehyde derivatives, are known to exhibit anticancer properties. The presence of the bromine atom and the phenolic hydroxyl group in this compound could contribute to its potential cytotoxic effects. Taspine, an alkaloid whose derivatives can be synthesized from this starting material, has been shown to exert its antitumor effects by modulating the EGFR signaling pathway[2].

Taspine has been found to inhibit the proliferation and migration of cancer cells by downregulating the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling proteins, including Akt and Erk1/2[2].

Caption: Taspine derivatives inhibit EGFR signaling, leading to reduced cell proliferation.

Antioxidant Activity

Phenolic compounds can exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense pathways, such as the Nrf2/ARE pathway.

Caption: Phenolic compounds exhibit antioxidant activity via direct scavenging and Nrf2 pathway activation.

Acetylcholinesterase (AChE) Inhibitory Activity

The structural similarity of this compound to other benzaldehyde derivatives that have been investigated as acetylcholinesterase (AChE) inhibitors suggests its potential in this area. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The various substituents on the aromatic ring can influence the binding affinity to the active site of the AChE enzyme.

AChE inhibitors block the active site of the enzyme, preventing the breakdown of the neurotransmitter acetylcholine (ACh). This leads to an increase in the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Caption: Acetylcholinesterase inhibitors block the breakdown of acetylcholine.

Quantitative Data on Related Compounds

While specific quantitative data for this compound is scarce, the following tables summarize the reported biological activities of some structurally related compounds.

Table 1: Anticancer Activity of a Related Chalcone Derivative

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast Cancer) | 42.19 | [8] |

Table 2: Antioxidant Activity of Related Bromophenols (DPPH Radical Scavenging Assay)

| Compound | IC₅₀ (µg/mL) | Reference |

| Bromophenol 1 (from Symphyocladia latiuscula) | 14.5 | [10] |

| Bromophenol 2 (from Symphyocladia latiuscula) | 20.5 | [10] |

Table 3: Acetylcholinesterase Inhibitory Activity of Related 2'-Hydroxychalcones

| Compound | IC₅₀ (µM) | Reference |

| 2'-hydroxychalcone derivatives | 40-85 |

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its utility has been demonstrated in the total synthesis of several complex and medicinally important natural products, including (±)-codeine, pareitropone, and denbinobin. Furthermore, its structural features suggest potential for intrinsic biological activities, such as anticancer, antioxidant, and acetylcholinesterase inhibitory effects, as supported by studies on related compounds. Further investigation into the direct biological profiling of this compound and its novel derivatives is warranted to fully elucidate its potential as a lead scaffold in drug discovery. The synthetic accessibility and multiple points for diversification make it a highly attractive platform for the development of new therapeutic agents.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. Concise Total Synthesis of (-)-Codeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dpph assay ic50: Topics by Science.gov [science.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. downloadmaghaleh.com [downloadmaghaleh.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde Derivatives in Therapeutic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthetic versatility and promising biological activities of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde and its derivatives have positioned them as compounds of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of their synthesis, biological evaluation, and underlying mechanisms of action, with a focus on their potential as anticancer, antimicrobial, and antioxidant agents.

Synthesis of this compound Derivatives

The core structure of this compound, a brominated derivative of isovanillin, serves as a versatile scaffold for the synthesis of a diverse range of derivatives.[1][2] Common synthetic routes involve the bromination of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) using reagents such as N-bromosuccinimide (NBS) or bromine in acetic acid.[3][4] The reactive aldehyde and hydroxyl groups on the aromatic ring provide key sites for further chemical modifications, leading to the generation of extensive compound libraries.

Key classes of derivatives that have been synthesized and investigated for their biological activities include:

-

Methylated and Acetylated Derivatives: Modification of the hydroxyl group through methylation or acetylation can influence the compound's lipophilicity and ability to interact with biological targets.[1]

-

Schiff Base Derivatives: Condensation of the aldehyde group with various primary amines yields Schiff bases, a class of compounds known for their broad spectrum of biological activities, including antimicrobial and anticancer effects.[5][6]

-

Chalcone Derivatives: The Claisen-Schmidt condensation of this compound with various acetophenones results in the formation of chalcones. These α,β-unsaturated ketones are well-documented for their cytotoxic and anti-inflammatory properties.[7][8][9]

-

Noscapine Analogues: This core structure has been utilized as a building block in the total synthesis of more complex molecules, such as analogues of the anti-cancer agent noscapine.[2][10][11]

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a range of promising biological activities. The following tables summarize the available quantitative data for key derivatives.

Anticancer Activity

The cytotoxic effects of various derivatives have been evaluated against different cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying their potency.

| Derivative Class | Compound | Cancer Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| Acetylated Bromophenol | 4b-4 | K562 (Leukemia) | 24 | 11.09 | [1] |

| 48 | 9.46 | [1] | |||

| 72 | 8.09 | [1] | |||

| Noscapine Analogue | Compound 8 | SKBR-3 (Breast Cancer) | - | ~40 | [10] |

| Paclitaxel-resistant SKBR-3 | - | ~64 | [10] |

Antimicrobial Activity

The antimicrobial potential of Schiff base derivatives has been investigated, with the Minimum Inhibitory Concentration (MIC) used to determine the lowest concentration of the compound that inhibits visible growth of a microorganism.

No specific MIC data for Schiff base derivatives of this compound was found in the provided search results. The following table is a representative example based on Schiff bases derived from the related 4-hydroxy-3-methoxybenzaldehyde.

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Schiff Base Metal Complex | [Mn(AHMB)₂(NO₃)₂] | E. coli | - | [6] |

| [Co(AHMB)₂(NO₃)₂] | S. aureus | - | [6] | |

| [Ni(AHMB)₂(NO₃)₂] | C. albicans | - | [6] | |

| [Cu(AHMB)₂(NO₃)₂] | E. coli | - | [6] | |

| [Zn(AHMB)₂(NO₃)₂] | S. aureus | - | [6] |

(Note: Specific MIC values were not provided in the abstract, but the study indicates the synthesis and evaluation of these compounds.)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound

A common method for the synthesis of the core compound involves the bromination of isovanillin.[4][12][13]

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Sodium acetate (NaOAc)

-

Iron filings

-

Acetic acid

-

Bromine (Br₂)

-

Chloroform

-

Water

Procedure:

-

Suspend isovanillin, anhydrous sodium acetate, and iron filings in acetic acid.

-

Slowly add a solution of bromine in acetic acid dropwise to the mixture at room temperature.

-

Stir the reaction mixture for several hours.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent such as ethanol or chloroform to obtain pure this compound.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

Materials:

-

Cancer cell line (e.g., K562)

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a specific density (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Potential Signaling Pathways

While the precise molecular mechanisms of action for many this compound derivatives are still under investigation, research on structurally related compounds provides insights into potential signaling pathways that may be modulated.

Nrf2-Mediated Antioxidant Response

Studies on other brominated dihydroxybenzaldehydes have shown that these compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[14] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Proposed Mechanism:

-

The brominated benzaldehyde derivative may induce mild oxidative stress or interact with upstream signaling kinases.

-

This leads to the phosphorylation of kinases such as ERK1/2 and Akt.

-

Activated kinases phosphorylate Nrf2, promoting its dissociation from its inhibitor Keap1.

-

Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.

-

This upregulates the expression of antioxidant enzymes like glutathione S-transferases and heme oxygenase-1, enhancing the cell's capacity to combat oxidative stress.

Inhibition of 14-3-3ζ Interactions

Research on benzaldehyde and its derivatives has revealed their ability to interfere with the protein-protein interactions of 14-3-3ζ.[15][16][17] The 14-3-3ζ protein is a hub protein that interacts with and modulates the activity of numerous client proteins involved in key cellular processes, including cell cycle control, apoptosis, and signal transduction.

Proposed Mechanism:

-

Benzaldehyde derivatives may bind to 14-3-3ζ, altering its conformation.

-

This conformational change disrupts the interaction of 14-3-3ζ with its client proteins, such as histone H3 phosphorylated at serine 28 (H3S28ph).

-

The disruption of these interactions can lead to the suppression of various signaling pathways that are often upregulated in cancer, including the PI3K/AKT/mTOR, STAT3, and NF-κB pathways.

-

The overall effect is the inhibition of cancer cell proliferation, survival, and metastasis.

References

- 1. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new antiproliferative noscapine analogue: chemical synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. ijstr.org [ijstr.org]

- 6. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

- 7. Chalcone Derivatives: Synthesis and Cytotoxicity Assays | Al-Nahrain Journal of Science [anjs.edu.iq]

- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. oncotarget.com [oncotarget.com]

- 12. prepchem.com [prepchem.com]

- 13. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 14. mdpi.com [mdpi.com]

- 15. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

denbinobin synthesis starting from 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the total synthesis of denbinobin, a naturally occurring phenanthrenequinone with demonstrated antitumor and anti-inflammatory activities. The synthetic route commences from the commercially available starting material, 2-Bromo-3-hydroxy-4-methoxybenzaldehyde. These application notes detail the full seven-step synthesis, including protocols for the protection of a phenolic hydroxyl group, a Wittig reaction to form a stilbene intermediate, an intramolecular radical cyclization to construct the phenanthrene core, and subsequent oxidation and demethylation to yield the final product. All quantitative data is summarized for clarity, and detailed experimental procedures are provided.

Introduction

Denbinobin is a phenanthrenequinone first isolated from the noble orchid Dendrobium nobile. Its unique chemical structure and significant biological activities have made it an attractive target for total synthesis. The methodology outlined herein follows the concise synthetic strategy developed by Wang et al. This approach offers an efficient pathway to denbinobin and its derivatives, which are valuable for further investigation into their structure-activity relationships and potential as therapeutic agents.

Overall Synthetic Scheme

The synthesis of denbinobin from this compound is accomplished in seven steps. The key transformations include the formation of a stilbene via a Wittig reaction, followed by an intramolecular radical cyclization to build the phenanthrene skeleton. Subsequent oxidation and demethylation steps furnish the natural product.

Caption: Overall workflow for the synthesis of Denbinobin.

Quantitative Data Summary

The following table summarizes the yields for each step of the denbinobin synthesis.

| Step | Reaction | Product | Yield (%) |

| 1 | Protection of hydroxyl group | 2-Bromo-3-(tert-butyldimethylsilyloxy)-4-methoxybenzaldehyde | 97 |

| 2 | Wittig Reaction | (Z)-1-(2-Bromo-3-(tert-butyldimethylsilyloxy)-4-methoxyphenyl)-2-(3,5-dimethoxyphenyl)ethene | 84 (cis/trans mixture) |

| 3 | Intramolecular Radical Cyclization | 5-(tert-butyldimethylsilyloxy)-3,7-dimethoxyphenanthrene | 74 |

| 4 | Deprotection of silyl ether | 3,7-Dimethoxyphenanthren-5-ol | quant. |

| 5 | Oxidation with Fremy's Salt | 2,5,7-Trimethoxyphenanthrene-1,4-dione | 82 |

| 6 | Selective Demethylation | Denbinobin (5-hydroxy-3,7-dimethoxyphenanthrene-1,4-dione) | 64 |

Experimental Protocols

Step 1: Synthesis of 2-Bromo-3-(tert-butyldimethylsilyloxy)-4-methoxybenzaldehyde (Intermediate 1)

Objective: To protect the phenolic hydroxyl group of the starting material to prevent interference in subsequent reactions.

Reaction:

Caption: Protection of the hydroxyl group.

Protocol:

-

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropylethylamine ((i-Pr)2NEt, 1.5 eq).

-

Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired protected aldehyde as a white solid.[1]

Expected Yield: 97%

Step 2: Synthesis of (Z)-1-(2-Bromo-3-(tert-butyldimethylsilyloxy)-4-methoxyphenyl)-2-(3,5-dimethoxyphenyl)ethene (Intermediate 2)

Objective: To form the stilbene backbone through a Wittig reaction.

Reaction:

Caption: Wittig reaction for stilbene synthesis.

Protocol:

-

To a suspension of (3,5-dimethoxybenzyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise.

-

Stir the resulting deep red solution for 1 hour at -78 °C to form the ylide.

-

Add a solution of Intermediate 1 (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography on silica gel to separate the cis (Z) and trans (E) isomers. The desired cis isomer is typically the major product under these conditions.[1]

Expected Yield: 84% (combined yield of cis and trans isomers, with the cis:trans ratio being approximately 5:3).

Step 3: Synthesis of 5-(tert-butyldimethylsilyloxy)-3,7-dimethoxyphenanthrene (Intermediate 3)

Objective: To construct the phenanthrene ring system via an intramolecular radical cyclization.

Reaction:

Caption: Intramolecular radical cyclization.

Protocol:

-

To a solution of the cis-stilbene derivative (Intermediate 2, 1.0 eq) in degassed benzene, add tributyltin hydride (Bu3SnH, 1.5 eq) and azobisisobutyronitrile (AIBN, 0.2 eq).

-

Heat the reaction mixture at reflux (approximately 80 °C) for 2-3 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product directly by flash column chromatography on silica gel to remove organotin byproducts and isolate the desired phenanthrene derivative.[1]

Expected Yield: 74%

Step 4: Synthesis of 3,7-Dimethoxyphenanthren-5-ol (Intermediate 4)

Objective: To deprotect the silyl ether to reveal the free hydroxyl group necessary for the subsequent oxidation.

Reaction:

Caption: Deprotection of the silyl ether.

Protocol:

-

To a solution of the silyl-protected phenanthrene (Intermediate 3, 1.0 eq) in THF, add tetra-n-butylammonium fluoride (TBAF, 1.2 eq, as a 1 M solution in THF).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude phenol, which is often used in the next step without further purification.[1]

Expected Yield: Quantitative

Step 5: Synthesis of 2,5,7-Trimethoxyphenanthrene-1,4-dione (Intermediate 5)

Objective: To oxidize the phenanthrene phenol to the corresponding phenanthrenequinone.

Reaction:

Caption: Oxidation using Fremy's Salt.

Protocol:

-

Dissolve the crude phenanthrene phenol (Intermediate 4, 1.0 eq) in a mixture of dimethylformamide (DMF) and methanol.

-

Add a solution of sodium acetate (NaOAc, 3.0 eq) in water.

-

To this solution, add a freshly prepared aqueous solution of Fremy's salt (potassium nitrosodisulfonate, 2.5 eq) portionwise over 15 minutes.

-

Stir the reaction mixture at room temperature for 1-2 hours. The solution should turn a deep color.

-

Pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography on silica gel to yield the phenanthrenequinone.[1]

Expected Yield: 82%

Step 6: Synthesis of Denbinobin (5-hydroxy-3,7-dimethoxyphenanthrene-1,4-dione)

Objective: To perform a selective demethylation to yield the final natural product, denbinobin.

Reaction:

References

Application Notes and Protocols for O-alkylation of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-alkylation of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde, also known as 2-bromo-isovanillin, is a crucial chemical transformation for the synthesis of a variety of complex organic molecules and pharmaceutical intermediates. This reaction introduces an alkoxy group onto the phenolic hydroxyl, modifying the molecule's steric and electronic properties, which can be pivotal for its biological activity and subsequent chemical modifications. The resulting 2-bromo-3-alkoxy-4-methoxybenzaldehydes are valuable precursors in the total synthesis of natural products and in the development of novel therapeutic agents. The Williamson ether synthesis is the most common and versatile method for this transformation.[1][2] This document provides detailed protocols and a comparative summary of reaction conditions for the O-alkylation of this important substrate.

O-Alkylation via Williamson Ether Synthesis: A Comparative Overview

The Williamson ether synthesis involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. The choice of base, solvent, and alkylating agent significantly influences the reaction's efficiency and yield. While a specific protocol for this compound is not extensively detailed in publicly available literature, several methods for structurally similar hydroxybenzaldehydes provide a strong basis for developing a robust protocol. Below is a summary of relevant reaction conditions reported for analogous substrates.

| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| 5-Iodo-3-hydroxy-4-methoxybenzaldehyde | Chloromethyl methyl ether | DBU | DMF | Room Temp. | >1 hr | 90 | [3] |

| 5-Iodo-3-hydroxy-4-methoxybenzaldehyde | Diiodomethane | DBU | DMF | Room Temp. | >1 hr | 78 | [3] |

| 4-Hydroxy-3-methoxybenzaldehyde | Phenacyl bromide | Triethylamine | Methanol | Room Temp. | 5 hr | 66 | [4] |

| 3-Hydroxy-4-methoxybenzaldehyde | Bromoethane | NaOH | Water | 25 °C | 4 hr | 94.8 | [5] |

| 3-Hydroxy-4-methoxybenzaldehyde | Bromoethane | K₂CO₃ | Water | 25 °C | 4 hr | 95.1 | [5] |

| 4-Fluoro-2-hydroxybenzaldehyde | Benzyl bromide | K₂CO₃ | Acetone | Reflux (~56°C) | 4-8 hr | N/A | [6] |

Experimental Protocols

Based on the successful O-alkylation of the closely related 5-iodoisovanillin[3], the following protocol is recommended for the O-alkylation of this compound. This method utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, in a polar aprotic solvent, N,N-Dimethylformamide (DMF), which is well-suited for SN2 reactions.

Protocol 1: General O-Alkylation using DBU/DMF

This protocol is adapted from the procedure for the O-alkylation of 5-iodoisovanillin and is expected to give high yields for various primary alkyl halides.[3]

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide) (1.1 equivalents)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).

-

Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per gram of aldehyde).

-

Add the alkyl halide (1.1 equivalents) to the solution.

-

Slowly add DBU (1.5 equivalents) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 1-2 hours.[3]

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Wash the organic layer with 1 M HCl, followed by water, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure O-alkylated product.

Visualizing the Workflow and Reaction Logic

To better understand the experimental process and the interplay of reaction components, the following diagrams have been generated.

Caption: Experimental workflow for the O-alkylation of this compound.

Caption: Logical relationship of components in the Williamson ether synthesis for O-alkylation.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

Application Note: A Detailed Protocol for the Wittig Reaction of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction